molecular formula C9H8F2O2 B6329066 2-(2,4-Difluorophenyl)-1,3-dioxolane CAS No. 701269-35-4

2-(2,4-Difluorophenyl)-1,3-dioxolane

Cat. No.: B6329066
CAS No.: 701269-35-4
M. Wt: 186.15 g/mol
InChI Key: SYSBHSDCPBEQLZ-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-1,3-dioxolane: is an organic compound characterized by the presence of a dioxolane ring attached to a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)-1,3-dioxolane typically involves the reaction of 2,4-difluorobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently undergoes cyclization to form the dioxolane ring. The reaction conditions often include:

    Catalyst: Acidic catalysts such as p-toluenesulfonic acid or sulfuric acid.

    Solvent: Common solvents include toluene or dichloromethane.

    Temperature: The reaction is typically carried out at elevated temperatures, around 80-100°C.

    Time: The reaction time can vary but usually ranges from several hours to overnight.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the dioxolane ring to diols.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 2,4-difluorobenzoic acid or 2,4-difluorobenzophenone.

    Reduction: Formation of 2-(2,4-difluorophenyl)ethane-1,2-diol.

    Substitution: Formation of halogenated derivatives such as this compound-4-bromide.

Scientific Research Applications

2-(2,4-Difluorophenyl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drug candidates.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)-1,3-dioxolane depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The difluorophenyl group can enhance binding affinity and specificity towards molecular targets, while the dioxolane ring can influence the compound’s stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Difluorophenyl)-1,3-dioxane: Similar structure but with a dioxane ring instead of dioxolane.

    2-(2,4-Difluorophenyl)-1,3-dioxepane: Contains a dioxepane ring, offering different steric and electronic properties.

    2-(2,4-Difluorophenyl)-1,3-dioxane-4-methanol: A hydroxymethyl derivative with potential for further functionalization.

Uniqueness

2-(2,4-Difluorophenyl)-1,3-dioxolane is unique due to the combination of the difluorophenyl group and the dioxolane ring, which imparts distinct chemical reactivity and physical properties. This combination can be advantageous in designing molecules with specific characteristics for targeted applications.

Properties

IUPAC Name

2-(2,4-difluorophenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-2,5,9H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSBHSDCPBEQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A stirred solution of 2,4-difluorobenzaldehyde (15.4 ml) in toluene (200 ml) was treated with ethylene glycol (23.2 ml) and p-toluene sulfonic acid (0.53 g). The reaction mixture was heated to reflux during 5 hrs (Dean-Stark trap), then it was cooled to r.t and poured onto ice. The organic layer was separated off, washed with 10% KHCO3-solution and brine, dried over MgSO4, filtered and concentrated to give 2-(2,4-difluoro-phenyl)-[1,3]dioxolane (26.8 g) as a light yellow oil. MS 186.1 ([M]+)
Quantity
15.4 mL
Type
reactant
Reaction Step One
Quantity
23.2 mL
Type
reactant
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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